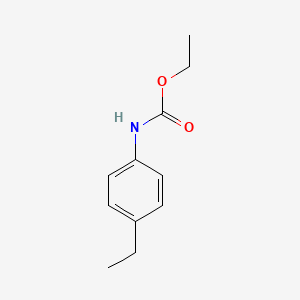

Carbamic acid, 4-ethylphenyl, ethyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

28238-56-4 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl N-(4-ethylphenyl)carbamate |

InChI |

InChI=1S/C11H15NO2/c1-3-9-5-7-10(8-6-9)12-11(13)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

XUOKZZQCBBMUKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Carbamic Acid, 4 Ethylphenyl, Ethyl Ester and Analogues

Established Synthetic Routes for Aromatic Carbamate (B1207046) Esters

Traditional methods for synthesizing aromatic carbamate esters have been well-documented, providing reliable and versatile pathways to these molecules. These routes typically involve the reaction of highly reactive intermediates or the condensation of amines with various carbonyl sources.

Reaction of Carbamoyl (B1232498) Chlorides with Alcohols

The reaction of N-substituted carbamoyl chlorides with alcohols or phenols is a fundamental method for the formation of carbamate esters. Carbamoyl chlorides, particularly disubstituted derivatives, serve as important intermediates in both laboratory and industrial settings. The solvolysis of these compounds at the carbonyl carbon results in the replacement of the chloride ion by an alkoxy or aryloxy group, yielding the stable carbamate ester.

This method's versatility allows for the synthesis of a wide range of carbamates by varying both the amine-derived carbamoyl chloride and the alcohol. The process can be adapted for one-pot procedures where the carbamoyl chlorides are formed in situ from an amine and phosgene (B1210022) or a phosgene equivalent and subsequently reacted with a phenol (B47542), avoiding the handling of the sensitive carbamoyl chloride reactant.

Table 1: Synthesis of O-Aryl Carbamates via In Situ Generated Carbamoyl Chlorides

| Amine | Phenol | Product |

|---|---|---|

| Diisopropylamine | Phenol | O-Phenyl diisopropylcarbamate |

| Morpholine | 4-Methoxyphenol | O-(4-Methoxyphenyl) morpholine-4-carboxylate |

This table is illustrative of the general one-pot procedure described in the literature for synthesizing various O-aryl carbamates.

Addition of Alcohols to Isocyanates

The addition of alcohols to isocyanates is one of the most common and efficient methods for preparing carbamates. This reaction is typically high-yielding and proceeds under mild conditions. Isocyanates can be prepared through various methods, including the Curtius rearrangement of acyl azides. In this rearrangement, a carboxylic acid derivative is converted to an acyl azide, which then thermally decomposes to an isocyanate intermediate. This intermediate is subsequently trapped by an alcohol to furnish the desired carbamate.

A direct application of this method is seen in the synthesis of N-substituted ethyl carbamates from the corresponding aryl isocyanates. For instance, analogues like ethyl 4-methylphenylcarbamate and ethyl 4-chlorophenylcarbamate are synthesized by reacting 4-methylphenylisocyanate and 4-chlorophenylisocyanate, respectively, with a reagent like ethyl zinc bromide acetate (B1210297) in tetrahydrofuran. This approach highlights the utility of isocyanates as direct precursors to specific aromatic carbamates.

Table 2: Synthesis of Ethyl Phenylcarbamate Analogues from Isocyanates

| Isocyanate | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Methylphenylisocyanate | Ethyl zinc bromide acetate | Tetrahydrofuran | 45°C | 73% |

| 4-Chlorophenylisocyanate | Ethyl zinc bromide acetate | Tetrahydrofuran | 45°C | - |

Data derived from a patented synthesis method for N-substituted ethyl carbamates.

Carbamation of Amines with Carbonate Esters

To avoid the use of hazardous materials like phosgene, methods utilizing carbonate esters as the carbonyl source have been developed. The reaction of aromatic amines with dialkyl carbonates, such as dimethyl carbonate (DMC), provides a greener and safer route to carbamates. This process can be catalyzed by various systems, including binary or ternary mixed metal oxides, to achieve high selectivity and conversion. The reaction is typically carried out at elevated temperatures, and the yield of the aromatic carbamate can be quite high, ranging from 60 to 99%.

Catalytic systems using ytterbium triflate or enzymes have also been explored for the carbamoylation of amines with DMC. These methods offer alternative phosgene-free pathways for producing a variety of carbamate esters.

Synthesis from Urea (B33335) and Alcohols

Urea is an attractive, non-toxic, and readily available C1 source for carbamate synthesis. The reaction of an amine, urea, and an alcohol can produce N-substituted carbamates. For example, the synthesis of N-(4-chlorophenyl)-carbamic acid ethyl ester has been demonstrated by reacting 4-chloroaniline, urea, and ethanol (B145695) at high temperatures. Similarly, ethyl carbamate itself is produced industrially by heating urea and ethyl alcohol.

This method can be catalyzed by various compounds, including indium triflate or mixed oxides like TiO2–Cr2O3/SiO2, to achieve excellent yields of the corresponding carbamates from a range of alcohols. The synthesis of N-phenyl carbamic acid ethyl ester has also been achieved by reacting N,N'-diphenyl urea with ethanol at 200°C, yielding the product in 77.3% yield.

Table 3: Synthesis of N-Aryl Carbamates Using Urea or its Derivative

| Amine/Urea Derivative | Alcohol | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloroaniline (with urea) | Ethanol | 200°C | 6.5 h | 78.6% |

Advanced and Green Chemical Synthesis Strategies

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of carbamate synthesis, this has led to innovative strategies that utilize sustainable and non-toxic reagents.

Carbon Dioxide Utilization in Carbamate Formation

The use of carbon dioxide (CO2) as a C1 synthon for chemical synthesis is a primary goal of green chemistry, as it is an abundant, non-toxic, and renewable carbon source. The direct synthesis of carbamates from amines, CO2, and alcohols is a highly attractive, halogen-free alternative to traditional methods.

This transformation is challenging due to the thermodynamic stability of CO2. A key issue is the formation of water as a byproduct, which can limit the reaction equilibrium. To overcome this, various strategies have been developed, such as the use of dehydrating agents or specialized catalytic systems. For example, a three-component coupling of an amine, CO2, and an alkyl halide in the presence of cesium carbonate can efficiently produce carbamates under mild conditions. Basic catalysts have been shown to be effective in converting a variety of amines and alcohols into carbamates using CO2 as the carbonyl source. This direct approach represents a significant step towards more sustainable chemical manufacturing.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Carbamic acid, 4-ethylphenyl, ethyl ester |

| Diisopropylamine |

| Dimethyl carbonate (DMC) |

| Ethanol |

| Ethyl 4-chlorophenylcarbamate |

| Ethyl 4-methylphenylcarbamate |

| Ethyl carbamate |

| Ethyl zinc bromide acetate |

| 4-Chloroaniline |

| 4-Chlorophenylisocyanate |

| 4-Methoxyphenol |

| 4-Methylphenylisocyanate |

| Morpholine |

| N-(4-chlorophenyl)-carbamic acid ethyl ester |

| N,N'-diphenyl urea |

| N-phenyl carbamic acid ethyl ester |

| O-(3,5-Dimethylphenyl) pyrrolidine-1-carboxylate |

| O-(4-Methoxyphenyl) morpholine-4-carboxylate |

| O-Phenyl diisopropylcarbamate |

| Phenol |

| Pyrrolidine |

| Tetrahydrofuran |

| TiO2–Cr2O3/SiO2 |

| Urea |

Amine-Mediated CO2 Capture and Subsequent Functionalization

A foundational strategy for carbamate synthesis involves the direct reaction of an amine with carbon dioxide. This process mimics nature's own CO2 fixation mechanisms, such as that seen with the RuBisCO enzyme, where the nucleophilic amine group captures a CO2 molecule. nih.gov This reaction between a primary or secondary amine (like 4-ethylaniline) and CO2 leads to the formation of a carbamic acid intermediate. nih.govorganic-chemistry.org However, carbamic acids are often unstable. In the presence of a second equivalent of the amine or another base, they are readily converted into more stable carbamate salts. nih.govnih.gov

The efficiency of this capture-and-functionalization sequence can be significantly influenced by the reaction conditions and the choice of base. acs.org

Catalytic Activation of Carbon Dioxide for Carbamate Production

Due to the high thermodynamic and kinetic stability of carbon dioxide, its activation is a critical challenge in synthesis. nih.govresearchgate.net Catalysts play a pivotal role in overcoming this hurdle, facilitating the formation of carbamates under milder conditions.

DBU-Catalyzed Systems: The non-nucleophilic strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is widely employed as a catalyst and CO2 capture agent in carbamate synthesis. organic-chemistry.orgrsc.orgacs.org DBU can react with CO2 to form a reactive DBU-CO2 adduct, which can then act as a transcarboxylating agent. scienceopen.com Alternatively, and more commonly, DBU facilitates the reaction by promoting the formation of the carbamate salt intermediate from the amine and CO2. rsc.org This synergetic activation of CO2 by both the DBU catalyst and the nucleophilic amine substrate is key to the reaction's success. rsc.org The DBU-catalyzed three-component coupling of amines, CO2, and alkyl halides is a well-established and efficient protocol for producing a wide array of carbamates with high yields. researchgate.netnih.gov To enhance sustainability, polymer-supported DBU (PS-DBU) has been developed, allowing for easy recovery and reuse of the catalyst without significant loss of activity. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for CO2 conversion due to their high surface area, tunable porosity, and well-defined active sites. rsc.orgmdpi.com Inspired by metalloenzymes like carbonic anhydrase, MOFs containing accessible metal centers (e.g., Zn, Co, Cu) can effectively capture and activate CO2. acs.org For instance, Co(II)-based MOFs have been shown to catalyze the conversion of CO2 and epoxides into cyclic carbonates, a related transformation. rsc.org Similarly, certain robust Cu(I)-based MOFs can perform integrated CO2 capture and catalytic conversion under mild conditions. nih.gov While direct synthesis of linear aromatic carbamates using MOFs is a developing area, their potential lies in providing stable, recyclable catalytic systems for CO2 activation. rsc.orgacs.org

| Catalyst System | Reactants | Key Features | Yields | Reference(s) |

| DBU (Homogeneous) | Amine, CO2, Alkyl Halide | Mild conditions, high efficiency | Up to 95% | researchgate.net |

| PS-DBU (Heterogeneous) | Amine, CO2, Alkyl Halide | Recyclable catalyst, simplified purification | Maintained high yields over multiple cycles | nih.gov |

| Co(II)-MOF | CO2, Propylene Oxide | Heterogeneous, reusable, Lewis acid sites | Up to 98% (for cyclic carbonate) | rsc.org |

| Cu(I)-MOF (NU-2100) | CO2, H2 | Integrated capture and conversion, high stability | 100% selectivity (for formic acid) | nih.gov |

Enantioselective Approaches for Chiral Carbamate Esters

The synthesis of chiral carbamates is of significant interest, particularly for applications in pharmaceuticals and asymmetric catalysis. Enantioselective methods aim to create specific stereoisomers of chiral molecules. One notable strategy involves the CO2-capture/cyclization of unsaturated amines, facilitated by a bifunctional organocatalyst. nih.govepa.gov This catalyst is designed to stabilize the carbamic acid intermediate while activating it for a subsequent enantioselective carbon-oxygen bond formation, leading to cyclic carbamates with high enantioselection. nih.gov

Another powerful approach is the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO2 and amines. This method provides direct access to axially chiral carbamates with high yields and excellent enantioselectivities under mild conditions. rsc.org Asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates has also been explored, yielding α-hydroxy amides (related structures) with excellent diastereoselectivity. nih.gov These methods showcase the potential to synthesize structurally complex and stereochemically defined carbamate analogues.

Mechanistic Investigations of Carbamate Ester Synthesis Pathways

Understanding the underlying mechanisms of carbamate formation is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Investigations have focused on the initial activation steps and the role of catalysts in guiding the reaction pathway.

Nucleophilic Attack Dynamics in Esterification Processes

The formation of the carbamate C-N bond and the subsequent C-O ester bond are governed by nucleophilic attack dynamics. The initial step in CO2-based syntheses is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of carbon dioxide. rsc.org This forms a zwitterionic carbamic acid intermediate. nih.gov The reaction is often facilitated by a base, which assists in deprotonating the amine as it attacks the CO2 molecule. rsc.org

In the subsequent esterification step, for example in a three-component reaction, the oxygen of the carbamate anion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide to form the ester C-O bond and displace the halide leaving group. organic-chemistry.org In other pathways, such as those involving isocyanates, the key step is the nucleophilic attack of an alcohol on the central carbon of the isocyanate. The fundamental process in all esterification reactions is the nucleophilic attack on a carbonyl or carbonyl-like carbon. saskoer.camsu.edu

Role of Catalysts in Reaction Efficiency and Selectivity

Catalysts are instrumental in controlling the efficiency and selectivity of carbamate synthesis. Their roles are multifaceted, ranging from substrate activation to steering the reaction towards the desired product and away from potential side reactions. acs.org

In DBU-catalyzed systems, computational and experimental studies have shown that the role of the base is not to act as a direct CO2 transfer agent. Instead, its primary function is to deprotonate the amine, increasing its nucleophilicity as it attacks a free CO2 molecule. rsc.org This base-assisted mechanism is crucial for the reaction to proceed efficiently.

In enantioselective reactions, bifunctional catalysts play a more intricate role. They can bind to the carbamic acid intermediate through hydrogen bonding, simultaneously stabilizing it and positioning it for a stereoselective attack, thereby controlling the chirality of the final product. nih.gov For cobalt-catalyzed reactions, the carbamate group itself can act as a directing group, guiding the catalyst to functionalize a specific C-H bond on the aromatic ring, thus ensuring high regioselectivity. acs.org The physical and electronic properties of the catalyst are therefore critical in dictating the outcome, selectively promoting the desired carbamate formation over competing side reactions like N-arylation or hydrodehalogenation. acs.org

Reaction Mechanisms and Chemical Reactivity of Aromatic Carbamate Esters

Fundamental Reactivity Profiles of the Carbamate (B1207046) Moiety

The carbamate group (-NH-C(=O)-O-) is the central functional group defining the reactivity of this molecule. It possesses both an amide-like nitrogen and an ester-like carbonyl-oxygen linkage, which leads to a unique reactivity profile that is distinct from simple amides or esters.

Hydrolytic Degradation Mechanisms of Ester Bonds

The hydrolysis of aromatic carbamates like Carbamic acid, 4-ethylphenyl, ethyl ester, which involves the cleavage of the ester bond, can proceed through several mechanisms, primarily dependent on the pH of the solution. The two most prominent pathways under basic conditions are the BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) and the E1cB (elimination, unimolecular, conjugate base) mechanisms.

BAc2 Mechanism: This pathway is a two-step process analogous to the saponification of standard esters. It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the aryloxide (4-ethylphenoxide) as the leaving group to form carbamic acid, which is unstable and decomposes. This mechanism is more common for tertiary carbamates (which lack an N-H proton).

E1cB Mechanism: For primary and secondary carbamates, such as the title compound, the E1cB mechanism is often dominant under alkaline conditions. This pathway is initiated by the deprotonation of the amide nitrogen by a base, forming an anionic conjugate base. This is followed by the rate-determining expulsion of the aryloxide leaving group to generate a highly reactive isocyanate intermediate (4-ethylphenyl isocyanate). The isocyanate then rapidly reacts with water to form an unstable carbamic acid, which decarboxylates to yield 4-ethylaniline (B1216643). The stability of the N-monosubstituted carbamate group in acidic solutions and its increased reactivity at higher pH values are consistent with this mechanism involving the deprotonation of the amidic nitrogen. libretexts.org

The choice between these mechanisms is influenced by the substituents on the nitrogen and the aryl ring. Electron-withdrawing groups on the phenyl ring can facilitate both pathways by stabilizing the negative charge in the transition states.

| Mechanism | Description | Rate-Determining Step | Key Intermediate | Applicability |

|---|---|---|---|---|

| BAc2 | Bimolecular nucleophilic acyl substitution | Formation of the tetrahedral intermediate | Tetrahedral alkoxide | Common for tertiary carbamates |

| E1cB | Unimolecular elimination from the conjugate base | Expulsion of the aryloxide from the N-anion | Isocyanate | Often dominant for primary and secondary aryl carbamates |

Nucleophilic Acyl Substitution Pathways in Ester Transformations

Nucleophilic acyl substitution is a fundamental reaction class for carbamate esters. rsc.org The carbamate carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves an initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. researchgate.net

In the case of this compound, the reaction can be represented as: Nu:- + EtO-C(=O)-NH-Ar → [EtO-C(O-)(Nu)-NH-Ar] → Products

The outcome of the reaction depends on the relative leaving group abilities of the ethoxy (-OEt) and the 4-ethylanilino (-NH-Ar) groups. Generally, alkoxides are better leaving groups than amides. Therefore, reactions with strong nucleophiles often lead to the displacement of the ethoxy group. For example, aminolysis, the reaction with amines, can convert the ester into a urea (B33335) derivative. wikipedia.org

Transesterification is another key nucleophilic acyl substitution reaction, where one alcohol is replaced by another. This reaction is typically catalyzed by either an acid or a base. In the presence of a different alcohol (e.g., methanol) and a catalyst, the ethyl group can be exchanged for a methyl group. Kinetic studies on related O-methyl-N-aryl carbamates show that the reaction with alcohols in the presence of an alkoxide catalyst proceeds via nucleophilic attack of the alkoxide on the carbonyl carbon. nih.gov

Fragmentation and Rearrangement Processes

Aromatic carbamates can undergo specific rearrangement and fragmentation reactions under certain conditions.

Snieckus-Fries Rearrangement: A notable reaction is the anionic Fries rearrangement, often referred to as the Snieckus-Fries rearrangement. When treated with a strong base like sodium diisopropylamide (NaDA), aryl carbamates can be orthometalated. The resulting arylsodium intermediate can then rearrange to yield an ortho-acylated phenol (B47542) upon warming. nih.gov For this compound, this would involve the migration of the carbamoyl (B1232498) group to the carbon atom adjacent to the oxygen on the aromatic ring, resulting in a substituted salicylamide (B354443) derivative.

Mass Spectrometry Fragmentation: In mass spectrometry, the molecular ion of an aromatic carbamate will undergo fragmentation. Common fragmentation pathways for aromatic esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments would likely arise from the loss of the ethoxy radical (•OCH2CH3) or the ethyl group, as well as cleavage of the C-O and C-N bonds of the carbamate linkage. The stable aromatic ring influences the fragmentation, often leading to resonance-stabilized ions. chemguide.co.uk Fragmentation may also be initiated by cleavage alpha to the nitrogen atom or the aromatic ring. chemguide.co.uk

Electronic Structure and Conformational Dynamics

The stability and reactivity of this compound are intrinsically linked to its electronic structure and the dynamic conformational equilibria it can adopt.

Analysis of Amide Resonance and its Contribution to Carbamate Stability

The carbamate functional group is a resonance hybrid, structurally related to both amides and esters. chemguide.co.uk The delocalization of the nitrogen lone pair of electrons into the carbonyl group (amide resonance) is a crucial feature that imparts significant stability. This resonance can be depicted by three major contributing structures.

This delocalization results in a partial double bond character for the C-N bond, which restricts rotation and contributes to the planarity of the carbamate group. However, the amide resonance in carbamates is generally weaker than in amides, with a rotational barrier about the C-N bond that is approximately 3-4 kcal/mol lower. chemguide.co.uk This is attributed to the electronic influence of the adjacent ester oxygen, which also has a lone pair that can participate in resonance with the carbonyl group, thus competing with the nitrogen lone pair. This reduced C-N double bond character makes the carbamate carbonyl slightly more electrophilic than an amide carbonyl.

| Functional Group | Typical C-N Rotational Barrier (kcal/mol) | Key Electronic Feature |

|---|---|---|

| Amide | ~18-20 | Strong nN → πC=O delocalization |

| Carbamate | ~14-16 | Competing nN → πC=O and nO → π*C=O delocalization |

Investigation of Rotameric Equilibria and Conformational Flexibility

Due to the restricted rotation around the C-N bond, carbamates like this compound exist as a mixture of rotamers, typically referred to as syn and anti (or E/Z) conformations. These conformers arise from the relative orientation of the groups attached to the C-N bond.

For N-aryl carbamates, the anti rotamer, where the bulky aryl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally favored for steric and electrostatic reasons. The energy difference between the anti and syn rotamers is typically in the range of 1.0–1.5 kcal/mol. chemguide.co.uk However, in some cases, the energy difference can be small, leading to a significant population of both isomers at room temperature. chemguide.co.uk Studies on N-phenylcarbamates in chloroform (B151607) solution have shown that the syn/anti rotamer ratio can be close to 0.05, indicating a strong preference for the anti form. chemguide.co.uk The conformational preference can also be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. The ethyl groups on both the phenyl ring and the ester portion of the title compound also possess their own conformational flexibility through rotation about their respective C-C single bonds.

Environmental and Chemical Degradation Mechanisms

In atmospheric and aquatic environments, aromatic carbamates can undergo oxidative degradation, primarily initiated by highly reactive species such as hydroxyl radicals (•OH). researchgate.net These radicals play a significant role in the atmospheric and aquatic chemistry of these compounds. researchgate.net The reaction of hydroxyl radicals with carbamates can proceed through several pathways, including hydrogen atom abstraction and addition to the aromatic ring.

Research on analogous N-methyl carbamate insecticides, such as carbaryl (B1668338) and carbofuran, provides insight into these oxidative processes. Studies have shown that carbamates can react directly with various radical species, including •OH, leading to their oxidation. researchgate.net Theoretical calculations and experimental data suggest that hydrogen atom transfer is a thermodynamically preferred mechanism in these reactions. researchgate.net For a compound like this compound, potential sites for hydrogen abstraction include the N-H group, the ethyl group on the phenyl ring, and the ethyl group of the ester moiety.

The primary reaction pathways for the degradation of carbamate pesticides by hydroxyl radicals have been investigated, with the removal of a hydrogen atom from a methyl group being a key reaction. researchgate.net

Key Findings on Carbamate Oxidation by Radicals

The degradation of aromatic carbamates in solution is significantly influenced by the solvent environment, particularly under basic conditions where hydrolysis can occur. One of the key mechanisms for the alkaline hydrolysis of N-substituted carbamates with a proton on the nitrogen is the Elimination Unimolecular conjugate Base (E1cB) mechanism. researchgate.netresearchgate.net

This two-step process is initiated by the deprotonation of the nitrogen atom by a base (e.g., hydroxide ion), forming an anionic conjugate base. researchgate.net This step is favored by the presence of electron-withdrawing groups on the N-aryl ring, which increase the acidity of the N-H proton. The subsequent step is the rate-determining elimination of the alkoxy group (ethoxide in this case), which leads to the formation of an isocyanate intermediate. researchgate.netresearchgate.net This intermediate is highly reactive and is rapidly hydrolyzed in aqueous environments to form the corresponding amine (4-ethylaniline) and carbon dioxide.

The kinetics of this reaction are highly dependent on the solvent. Polar protic solvents can solvate the ions involved, potentially influencing the rate of both the deprotonation and elimination steps. Studies on the hydrolysis of various N-aryl carbamates have confirmed the E1cB mechanism through kinetic studies, demonstrating that the rate of hydrolysis is dependent on the concentration of the base. researchgate.netresearchgate.net For instance, the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate was shown to proceed via an E1cB mechanism, as indicated by a positive activation entropy and the absence of general base catalysis. researchgate.net

Factors Favoring the E1cB Mechanism in Carbamate Hydrolysis

In the case of this compound, the presence of the N-H proton makes it susceptible to this E1cB degradation pathway in alkaline aqueous environments. The ethyl group on the phenyl ring is electron-donating, which would slightly decrease the acidity of the N-H proton compared to an unsubstituted N-phenyl carbamate, but the mechanism is still expected to be a primary degradation route under basic conditions. The choice of solvent can also affect reaction kinetics in non-hydrolytic reactions, such as transesterification, where less polar alcohols have been shown to promote faster reactions for O-methyl-N-aryl carbamates. rsc.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the separation of "Carbamic acid, 4-ethylphenyl, ethyl ester" from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, each with specific considerations and advantages.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a preferred method for the analysis of many carbamates due to its applicability to a wide range of compound polarities and its operation at ambient temperatures, which is crucial for thermally labile molecules. s4science.at

The choice of stationary phase is critical for achieving optimal separation of carbamates. While traditional bonded octadecylsilyl (C18 or ODS) phases are widely used for reversed-phase chromatography of carbamates, specialized columns have been developed to enhance selectivity and resolution. rsc.orgrsc.org For instance, the Thermo Scientific Acclaim Carbamate (B1207046) column is specifically designed for the baseline separation of carbamates listed in U.S. EPA Method 531.2. chromatographyonline.com

Recent advancements include the development of polar-embedded stationary phases. A novel approach involves the synthesis of alkyl stationary phases with a variable number of embedded carbamate groups through a carbonylative coupling method. nih.gov These carbamate-embedded phases, such as C18C (octadecyl with one carbamate group), C22C³ (docosyl with three carbamate groups), and C30C² (triacontyl with two carbamate groups), exhibit unique selectivity. The embedded polar carbamate groups can increase the interaction with polar analytes and also shield the residual silanol (B1196071) groups on the silica (B1680970) surface, reducing peak tailing for basic compounds. nih.gov Furthermore, these phases are compatible with highly aqueous mobile phases, which is advantageous for the retention of more polar carbamates. nih.gov

| Stationary Phase Type | Common Examples | Key Features for Carbamate Analysis |

| Reversed-Phase | C8, C18 (Octadecylsilyl) | Widely applicable, good separation for many carbamates. s4science.atrsc.org |

| Specialized Carbamate | Thermo Scientific Acclaim Carbamate | Optimized for baseline separation of regulated carbamates. chromatographyonline.com |

| Polar-Embedded | Carbamate-embedded alkyl phases | Enhanced selectivity, reduced peak tailing, compatible with 100% aqueous mobile phases. nih.gov |

The composition of the mobile phase is a key parameter in controlling the retention and separation of carbamates in reversed-phase HPLC. Typically, mobile phases consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. rsc.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed for analyzing samples containing carbamates with a range of polarities. oup.com

For the separation of ethyl N-phenyl carbamate and related compounds, isocratic elution with acetonitrile-water (75:25 v/v) or methanol-water (80:20 v/v) has been successfully used on a C18 column. rsc.orgrsc.org The optimization of the mobile phase can also involve the addition of buffers or modifiers to control pH and improve peak shape. For instance, the addition of a small percentage of acetonitrile to the aqueous mobile phase and a small percentage of water to the organic mobile phase can improve degassing efficiency and mixing. Optimization of the mobile phase setup, such as using 1% acetonitrile and 0.1% formic acid in water as mobile phase A, and 0.1% formic acid in acetonitrile as mobile phase B, has been shown to improve instrumental sensitivity for multi-pesticide analysis, including carbamates. dergipark.org.tr

| Mobile Phase Component | Role in Carbamate Analysis | Example Conditions |

| Organic Modifier | Controls retention and selectivity | Acetonitrile, Methanol. rsc.org |

| Aqueous Phase | Elutes more polar compounds | HPLC-grade water. rsc.org |

| Additives | Improves peak shape and ionization (for MS) | Formic acid, Ammonium acetate (B1210297). dergipark.org.tr |

| Elution Mode | Manages separation of complex mixtures | Isocratic or Gradient elution. rsc.orgoup.com |

The choice of detector is crucial for achieving the required sensitivity and selectivity for the analysis of "this compound".

UV Detection: Ultraviolet (UV) detection is a common and relatively simple detection method. For aromatic carbamates like ethyl N-phenyl carbamate, detection is often performed at a wavelength of 254 nm. rsc.orgrsc.org

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is often employed, particularly for N-methylcarbamates. s4science.atchromatographyonline.com This technique typically requires a post-column derivatization step. s4science.atnih.govoup.com The separated carbamates are first hydrolyzed with a base (e.g., NaOH) to produce methylamine (B109427). oup.comoup.com The methylamine is then reacted with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 2-mercaptoethanol, to form a highly fluorescent derivative that can be detected with high sensitivity. s4science.atoup.comoup.com Pre-column derivatization with reagents like 9-xanthydrol has also been developed, allowing for the analysis of compounds like ethyl carbamate by HPLC with fluorescence detection without the need for sample extraction or concentration. researchgate.netcapes.gov.br

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, and also provides structural information for confirmation. hpst.cz For trace analysis of carbamates, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are frequently used. nih.gov This technique offers excellent sensitivity and selectivity, allowing for the detection of carbamates at very low concentrations. hpst.cznih.gov

| Detection System | Principle | Sensitivity/Selectivity | Derivatization Required? |

| UV Absorbance | Measures the absorption of UV light by the analyte. rsc.org | Moderate / Moderate | No |

| Fluorescence | Measures the light emitted by a fluorescent derivative of the analyte. chromatographyonline.com | High / High | Often, post-column or pre-column. oup.comresearchgate.net |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes and their fragments. nih.gov | Very High / Very High | Not necessarily, but can be used. |

Gas Chromatography (GC) Considerations for Thermally Labile Aromatic Carbamates

Gas chromatography can be used for the analysis of certain carbamates; however, many N-aryl and N-methyl carbamates are thermally labile, meaning they can degrade at the high temperatures typically used in GC injection ports and columns. nih.govnih.gov This thermal degradation can lead to inaccurate quantification and the formation of breakdown products, such as isocyanates. acs.org

To overcome this challenge, several strategies can be employed:

Derivatization: Carbamates can be converted into more thermally stable derivatives prior to GC analysis. nih.govnih.gov For example, silylation with reagents like bis-(trimethylsilyl)trifluoroacetamide can be used. nih.gov Another approach involves derivatization with 9-xanthydrol. nih.gov Flash methylation in the injection port is another technique that has been successfully used. scispec.co.th

Fast GC Techniques: The use of short columns and high carrier gas velocities can significantly reduce the analysis time and minimize the thermal stress on the analytes. nih.gov

Cool On-Column Injection: This injection technique introduces the sample directly onto the column at a low temperature, avoiding the hot injector and minimizing thermal degradation.

GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.govnih.govoiv.int

Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis

Mass spectrometry is a powerful tool for both the structural confirmation and the ultra-sensitive detection of "this compound".

When coupled with a chromatographic separation technique (GC-MS or LC-MS), MS provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of the ions.

For structural elucidation, the fragmentation pattern of the molecule upon ionization in the mass spectrometer provides a "fingerprint" that can be used to identify the compound. The mass spectrum of ethyl N-phenylcarbamate shows characteristic fragmentation patterns. acs.orgacs.org Upon electron ionization, the molecular ion is observed, and subsequent fragmentation can involve the loss of neutral molecules or radicals. For example, a significant rearrangement ion corresponding to the aniline (B41778) radical cation (Ph-NH₂⁺) at m/z 93 is often a base peak in the spectra of N-phenylcarbamates. acs.org Other important fragments can arise from the cleavage of the ester group. libretexts.orgpharmacy180.com

For trace analysis, tandem mass spectrometry (MS/MS) is the technique of choice. nih.gov In LC-MS/MS, the precursor ion corresponding to the protonated molecule of the carbamate is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. nih.gov This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive, allowing for quantification at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level, even in complex matrices. hpst.cznih.gov For example, a characteristic fragmentation for many carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov

| MS Technique | Application | Key Information Provided |

| Single Quadrupole MS | Identification and Quantification | Molecular weight and fragmentation pattern. researchgate.net |

| Tandem MS (MS/MS) | Trace Quantification and Confirmation | High selectivity and sensitivity through MRM transitions. nih.gov |

| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Structural Elucidation and Confirmation | Accurate mass measurement for unambiguous formula determination. |

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) is a powerful technique that provides exceptional specificity and sensitivity for the analysis of target compounds in complex mixtures. The process involves multiple stages of mass analysis, typically the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions.

For this compound (molecular formula C₁₁H₁₅NO₂), the protonated molecule [M+H]⁺ (m/z 194.1) would be selected as the precursor ion in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. Monitoring specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity by filtering out background noise. For instance, in the analysis of ethyl carbamate, quantitative ion pairs of m/z 90.0/62.1 and qualitative pairs of m/z 90.0/44.0 have been utilized. google.com This principle allows for the development of highly specific methods for related carbamate structures.

The key advantages of MS/MS include:

High Specificity: The unique fragmentation pattern of a molecule serves as a chemical fingerprint, allowing for confident identification.

Improved Signal-to-Noise Ratio: By monitoring only specific ion transitions, chemical noise is drastically reduced, leading to lower detection limits.

Accurate Quantification: The technique is well-suited for quantitative analysis, especially when using isotopically labeled internal standards.

Hyphenated MS Techniques (e.g., LC-MS/MS, GC-MS)

To analyze complex samples, mass spectrometry is typically coupled with a chromatographic separation technique, such as liquid chromatography (LC) or gas chromatography (GC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a predominant technique for the analysis of thermally labile compounds like many carbamate esters. scispec.co.th The sample is first separated by LC before being introduced into the mass spectrometer. A typical LC-MS/MS method for carbamate analysis might involve reversed-phase chromatography followed by detection using MS/MS. nih.gov This approach has been successfully used for the determination of ethyl carbamate in various alcoholic beverages, demonstrating its robustness and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also widely used, particularly for more volatile and thermally stable carbamates. nih.gov In some cases, derivatization is employed to increase the volatility and thermal stability of the analytes. scispec.co.th The coupling of GC with a triple quadrupole mass spectrometer (GC-MS/MS) offers high sensitivity and selectivity for the simultaneous determination of compounds like ethyl carbamate in various flavorings. nih.gov

The selection between LC-MS and GC-MS depends on the compound's physicochemical properties, such as volatility, thermal stability, and polarity. lcms.cz

Table 1: Comparison of Hyphenated Techniques for Carbamate Analysis

| Parameter | LC-MS/MS | GC-MS/MS |

|---|---|---|

| Principle | Separation based on analyte's partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on analyte's volatility and interaction with a stationary phase in a gaseous mobile phase. |

| Applicability | Ideal for polar, non-volatile, and thermally labile compounds. scispec.co.th | Suitable for volatile and thermally stable compounds; may require derivatization for others. scispec.co.th |

| Common Ionization | ESI, APCI. emory.edu | EI. emory.edu |

| Advantages | Broad applicability, no derivatization needed for many carbamates. | High chromatographic resolution, established libraries for EI spectra. |

Ionization Techniques for Carbamate Ester Analysis

The ionization method is a critical component of mass spectrometry, as it converts neutral analyte molecules into gas-phase ions. The choice of technique depends on the analyte's nature and the hyphenated system used. uky.edu

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and large molecules. acdlabs.comlibretexts.org ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for generating precursor ions for MS/MS analysis. scispec.co.thbitesizebio.com It is a common choice for LC-MS applications. frontiersin.org

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique used in LC-MS, APCI is effective for analyzing less polar and more volatile compounds than ESI. libretexts.org It involves ionizing the sample via proton transfer from reagent gas ions. For some carbamates, APCI has been shown to provide improved sensitivity compared to ESI. researchgate.net

Electron Ionization (EI): This is a classic, "hard" ionization technique primarily used in GC-MS. acdlabs.com A high-energy electron beam bombards the sample molecules, causing them to ionize and fragment extensively. emory.edulibretexts.org While this fragmentation provides detailed structural information, it can sometimes lead to the absence of a discernible molecular ion, which can be a challenge for identification. scispec.co.th

Spectroscopic and Spectrometric Characterization

Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and bonding arrangements within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H NMR and ¹³C NMR would be essential for structural confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The ethyl group on the phenyl ring would produce a triplet and a quartet in the alkyl region. The ethyl ester group would also show a characteristic triplet and quartet. The aromatic protons would appear as a set of doublets, and the N-H proton would typically be a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate, the aromatic carbons, and the carbons of the two ethyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ester -CH₂- | ~4.1-4.2 (quartet) | ~61-62 |

| Ester -CH₃ | ~1.2-1.3 (triplet) | ~14-15 |

| Aromatic Ring (para-substituted) | ~7.1-7.4 (two doublets) | ~118-140 |

| Phenyl -CH₂- | ~2.6 (quartet) | ~28-29 |

| Phenyl -CH₃ | ~1.2 (triplet) | ~15-16 |

| -NH- | ~6.5-7.5 (broad singlet) | N/A |

| Carbonyl C=O | N/A | ~153-155 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A distinct band in the region of 3300-3400 cm⁻¹, characteristic of the secondary amine in the carbamate linkage. rsc.org

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carbamate ester. rsc.org

C-O Stretch: Bands in the 1200-1300 cm⁻¹ region are associated with the C-O stretching of the ester group. rsc.org

Aromatic C=C and C-H Bends: Absorptions in the 1450-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ would confirm the presence of the substituted aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300-3400 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-2980 |

| C=O (Carbonyl) | Stretching | ~1700-1730 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-O | Stretching | ~1200-1300 |

Application of Elemental Analysis (EA) in Compound Verification

Elemental analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₁H₁₅NO₂, the theoretical elemental composition is calculated as follows:

Molecular Weight: 193.24 g/mol

Carbon (C): (12.011 * 11 / 193.24) * 100% = 68.37%

Hydrogen (H): (1.008 * 15 / 193.24) * 100% = 7.82%

Nitrogen (N): (14.007 * 1 / 193.24) * 100% = 7.25%

Oxygen (O): (15.999 * 2 / 193.24) * 100% = 16.56%

Experimental results from EA that closely match these theoretical percentages provide strong evidence for the compound's identity and purity.

Sample Preparation and Preconcentration Strategies

Effective sample preparation is a critical step in the analytical workflow for trace organic contaminants like "this compound." The primary goals of this stage are to isolate the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level amenable to instrumental analysis. The choice of technique is highly dependent on the nature of the sample matrix (e.g., water, soil, food) and the physicochemical properties of the analyte.

Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from liquid samples. The methodology involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. Interfering compounds are washed away, and the analyte is subsequently eluted with a small volume of a suitable solvent. For carbamate pesticides, reversed-phase sorbents such as C18 are commonly employed. researchgate.netuplb.edu.ph

Magnetic solid-phase extraction (MSPE) represents an evolution of traditional SPE, utilizing magnetic nanoparticles as the sorbent material. This approach simplifies the extraction process by eliminating the need for centrifugation or filtration, as the sorbent can be easily separated from the sample solution using an external magnetic field. mdpi.com This technique offers advantages in terms of speed and reduced solvent consumption. mdpi.com For carbamates, various magnetic nanomaterials, including those based on magnetic carbon nanotubes and metal-organic frameworks, have been explored. nih.govnih.gov

Table 1: Illustrative Solid-Phase Extraction Parameters for this compound

| Parameter | Condition |

| Sorbent Type | C18-bonded silica |

| Conditioning Solvent | 5 mL Methanol, followed by 5 mL Deionized Water |

| Sample Loading | 500 mL of aqueous sample, pH adjusted to 6.5 |

| Washing Solvent | 5 mL of 5% Methanol in Water |

| Elution Solvent | 5 mL of Acetonitrile |

| Hypothetical Recovery | 85-105% |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation, particularly for solid samples with complex matrices, such as soil and food products. frontiersin.org The procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, where a small amount of sorbent is added to the extract to remove interfering matrix components. researchgate.net

For carbamate analysis, the choice of d-SPE sorbent is critical. Primary secondary amine (PSA) is often used to remove organic acids and sugars, while graphitized carbon black (GCB) is effective for the removal of pigments and sterols. researchgate.net Given the complexity of adapting this method to a new analyte, specific optimization would be required for "this compound."

The following table provides an example of a QuEChERS protocol that could serve as a starting point for method development for the analysis of this compound in a soil matrix.

Table 2: Example QuEChERS Protocol for the Analysis of this compound in Soil

| Step | Procedure |

| 1. Sample Extraction | Homogenize 10 g of soil with 10 mL of acetonitrile. |

| 2. Salting Out | Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously. |

| 3. Centrifugation | Centrifuge to separate the acetonitrile layer. |

| 4. Dispersive SPE Cleanup | Transfer an aliquot of the acetonitrile extract to a tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA). |

| 5. Final Preparation | Centrifuge and collect the supernatant for instrumental analysis. |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility for gas chromatography (GC) or enhanced detectability. For carbamates, which can be thermally labile, derivatization is often employed to improve their thermal stability and chromatographic behavior. scispec.co.th

Common derivatization strategies for compounds with active hydrogens, such as the N-H group in carbamates, include silylation and acylation. gcms.cz Silylation reagents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and thermally stable derivative. nih.gov Acylation, using reagents like pentafluorobenzyl bromide (PFBBr), can introduce fluorinated groups, which significantly enhances the response of an electron capture detector (ECD).

While derivatization is a powerful tool, no specific derivatization agents have been reported for "this compound." Method development would be necessary to determine the optimal derivatization conditions. The table below outlines potential derivatization approaches that could be investigated.

Table 3: Potential Derivatization Strategies for this compound

| Derivatization Type | Reagent | Potential Advantage |

| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility and thermal stability for GC analysis. |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Enhanced sensitivity for electron capture detection (ECD). |

| Alkylation | Methyl iodide with a suitable base | Formation of a more stable N-methyl derivative for improved chromatographic performance. |

Computational Chemistry and Theoretical Investigations of Aromatic Carbamate Esters

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic properties of molecules. These studies provide a fundamental understanding of molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. cmu.edu It is particularly effective for predicting the properties of molecules like Carbamic acid, 4-ethylphenyl, ethyl ester. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can optimize the molecular geometry to find its most stable three-dimensional structure. nih.gov

Conformational analysis is crucial for flexible molecules. By rotating the single bonds in the ethyl and carbamate (B1207046) groups, a potential energy surface can be mapped to identify the lowest-energy conformers (stable structures) and the energy barriers between them. youtube.comeurjchem.com For this compound, key dihedral angles would include the C-N bond axis and the C-O bond of the ester group.

Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes of the molecule and can be used to predict and assign peaks in experimental Infrared (IR) and Raman spectra. nih.gov The calculated spectra for this compound would show characteristic peaks for its functional groups, aiding in its structural identification. nih.gov

Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic properties. espublisher.comnih.gov The energy gap between the HOMO and LUMO is a key indicator of molecular stability. espublisher.comnih.gov

Table 1: Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-31G(d,p)) This table is generated based on typical frequency ranges for the specified functional groups and is for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Spectral Region |

|---|---|---|---|

| N-H Stretch | Amide | 3350 | IR/Raman |

| Aromatic C-H Stretch | Aromatic Ring | 3050 | IR/Raman |

| Aliphatic C-H Stretch | Ethyl Groups | 2980 | IR/Raman |

| C=O Stretch | Carbamate | 1715 | IR/Raman |

| C=C Stretch | Aromatic Ring | 1610 | IR/Raman |

| C-O Stretch | Ester | 1240 | IR |

| C-N Stretch | Amine | 1150 | IR |

Quantum chemical calculations are essential for studying the mechanisms and energetics of chemical reactions involving aromatic carbamates. By mapping the potential energy surface of a reaction, key points such as reactants, products, intermediates, and transition states can be identified.

For instance, the hydrolysis of this compound can be modeled to determine its stability under different conditions. DFT calculations can predict the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea). The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A lower activation barrier implies a faster reaction.

The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring at the peak of the energy profile. For hydrolysis, this would likely involve a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on the carbonyl carbon of the carbamate. Understanding these parameters is vital for predicting the compound's reactivity and degradation pathways. rsc.org

Molecular Dynamics Simulations for Molecular Interactions and Transport Phenomena

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, from intramolecular flexibility to complex intermolecular interactions in different environments. youtube.comnih.gov

MD simulations are particularly well-suited for studying the non-covalent interactions that govern the structure and function of molecules in condensed phases. For this compound, these interactions include van der Waals forces, electrostatic interactions, and hydrogen bonding.

The carbamate group contains a hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen). MD simulations can model how these sites interact with solvent molecules (like water) or with other carbamate molecules. In a simulation, one could observe the formation and lifetime of hydrogen bonds, revealing how the molecule is solvated and whether it is likely to form dimers or larger aggregates in solution. dovepress.com Intramolecular hydrogen bonds, which could influence the molecule's conformation, can also be investigated.

Table 2: Potential Hydrogen Bonding Interactions for this compound This table is generated based on the functional groups present in the molecule and is for illustrative purposes.

| Interaction Type | Donor Group | Acceptor Group | Significance |

|---|---|---|---|

| Intermolecular | N-H (from one molecule) | C=O (from another molecule) | Promotes dimerization or aggregation. |

| Intermolecular | N-H (from one molecule) | Ester C-O (from another molecule) | Contributes to molecular association. |

| Solvation | N-H | Water (Oxygen) | Determines solubility in protic solvents. |

| Solvation | Water (Hydrogen) | C=O | Influences aqueous solubility. |

| Solvation | Water (Hydrogen) | Ester C-O | Contributes to solvation shell structure. |

While large aromatic carbamates may act as enzyme inhibitors, MD simulations have provided profound insights into the transport of the small carbamate molecule itself within enzyme active sites. A key example is Carbamoyl (B1232498) Phosphate Synthetase (CPS), an enzyme that catalyzes the formation of carbamoyl phosphate. wikipedia.org The reaction involves an unstable carbamate intermediate that must travel from its site of formation to a second active site for phosphorylation, a journey of nearly 40 Å through an internal tunnel within the enzyme. nih.govnih.govacs.org

MD simulations combined with potential of mean force (PMF) calculations have been used to map the free energy landscape of carbamate transport through this tunnel in E. coli CPS. nih.gov These studies revealed that the tunnel is not a simple channel but consists of three water-filled pockets connected by two narrow constrictions. nih.govacs.org The simulations calculated the free energy barriers that the carbamate must overcome to pass through these constrictions, finding them to be 6.7 and 8.4 kcal/mol. nih.govacs.org The simulations also identified key amino acid residues that line the tunnel and interact with the carbamate, guiding its passage and shielding it from competing reactions. nih.gov Such detailed mechanistic insights are often inaccessible through experimental methods alone and highlight the power of MD in understanding complex biological processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govnih.gov The fundamental principle is that the properties of a chemical are determined by its molecular structure. nih.gov

A QSAR model is developed by first compiling a dataset of structurally related compounds, such as a series of aromatic carbamate esters, for which the activity of interest (e.g., enzyme inhibition, toxicity) has been experimentally measured. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., molecular weight, connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as the logarithm of the partition coefficient (LogP), which measures hydrophobicity.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, an equation is derived that correlates a selection of these descriptors with the observed activity. nih.govresearchgate.net

For a series of compounds including this compound, a QSAR model could be developed to predict, for example, its potential as an acetylcholinesterase inhibitor, a known activity for some carbamates. wikipedia.org The resulting model could then be used to predict the activity of new, unsynthesized carbamate derivatives, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. researchgate.net

Table 3: Hypothetical Data for a QSAR Model of Carbamate Esters This table is for illustrative purposes to demonstrate the components of a QSAR dataset. The activity and descriptor values are not real data.

| Compound | Log(1/IC₅₀) | LogP | Molecular Weight (g/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Carbamic acid, phenyl, ethyl ester | 4.5 | 1.88 | 165.19 | 2.1 |

| Carbamic acid, 4-methylphenyl, ethyl ester | 4.9 | 2.35 | 179.22 | 2.3 |

| This compound | 5.2 | 2.82 | 193.25 | 2.4 |

| Carbamic acid, 4-chlorophenyl, ethyl ester | 5.5 | 2.60 | 199.63 | 1.5 |

| Carbamic acid, 4-nitrophenyl, ethyl ester | 6.1 | 1.85 | 210.18 | 0.5 |

Emerging Research Directions and Future Perspectives on Carbamic Acid, 4 Ethylphenyl, Ethyl Ester

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and isocyanates. researchgate.net Modern research is intensely focused on developing greener, more efficient, and sustainable synthetic protocols. For Carbamic acid, 4-ethylphenyl, ethyl ester, future research is likely to explore several promising avenues:

Carbon Dioxide (CO₂) as a C1 Source: Utilizing CO₂ as a renewable, non-toxic, and abundant C1 building block is a primary goal in green chemistry. Future synthetic strategies for ethyl 4-ethylphenylcarbamate will likely focus on the direct reaction of 4-ethylaniline (B1216643), ethanol (B145695), and CO₂. The development of novel catalytic systems, potentially based on metal oxides or ionic liquids, will be crucial to facilitate this transformation under mild conditions, improving atom economy and reducing waste. researchgate.net

Catalytic Transesterification: An alternative green route involves the transesterification of a parent carbamate (B1207046), such as methyl carbamate, with 4-ethylphenol (B45693) in the presence of a suitable catalyst. This approach avoids the direct use of toxic precursors and can be designed to be highly selective.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for carbamate synthesis. A phosgene-free flow-system synthesis has been demonstrated for various carbamates and could be adapted for the continuous production of ethyl 4-ethylphenylcarbamate. researchgate.net

These novel approaches aim to create more environmentally benign and economically viable methods for the production of this and other carbamate esters.

Table 1: Comparison of Synthetic Routes for Carbamate Synthesis

| Method | Precursors | Advantages | Challenges |

| Traditional | Phosgene/Isocyanates, Alcohols/Amines | High reactivity, well-established | Highly toxic reagents, harsh conditions |

| CO₂-based | Amine, Alcohol, CO₂ | Sustainable, renewable C1 source, non-toxic | Requires effective catalysts, can have equilibrium limitations |

| Transesterification | Parent Carbamate, Alcohol/Phenol (B47542) | Avoids toxic precursors, can be highly selective | May require specific catalysts, equilibrium driven |

| Flow Chemistry | Various (adapted for flow) | Enhanced safety, scalability, precise control | Initial setup costs, optimization of flow parameters |

Deepening Understanding of Complex Reaction Mechanisms via Advanced Theoretical Methods

A thorough understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing synthetic protocols and controlling product distribution. Advanced theoretical and computational methods are poised to play a pivotal role in this endeavor.

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies. acs.org Future studies will likely employ DFT to model the reaction of 4-ethylaniline with various carbonyl sources to form the carbamate. This can help in understanding the role of catalysts and predicting the most favorable reaction conditions.

Computational Fluid Dynamics (CFD): When coupled with kinetic models derived from theoretical calculations, CFD can be used to simulate and optimize reactor design, particularly for flow chemistry applications.

Isoconversional Kinetic Analysis: This method can provide insights into the rate-limiting steps of complex reactions without assuming a specific reaction model. mdpi.com It could be applied to study the thermal decomposition of precursors or the formation of the target carbamate under various temperature programs.

By combining experimental data with these advanced computational techniques, a detailed picture of the reaction landscape can be constructed, enabling the rational design of more efficient synthetic processes.

Development of Innovative Analytical Tools for High-Throughput and Ultrasensitive Detection

As research into this compound and its potential applications expands, the need for rapid, sensitive, and selective analytical methods for its detection and quantification will become paramount.

High-Throughput Screening (HTS): The development of HTS assays will be crucial for screening libraries of related carbamate compounds for biological activity. nih.govmdpi.com This could involve the use of fluorescence-based or electrochemical sensors in microplate formats.

Ultrasensitive Detection: For applications in environmental monitoring or biological studies where concentrations may be extremely low, ultrasensitive detection methods will be necessary. Techniques such as electrochemical sensors based on modified electrodes and advanced mass spectrometry methods are promising in this regard. elsevierpure.comnih.gov For instance, biosensors utilizing enzymes that interact with the carbamate moiety could be developed for highly specific detection. nih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is a well-established method for the analysis of carbamates and can be optimized for the specific detection of ethyl 4-ethylphenylcarbamate. chromatographyonline.com

The development of these innovative analytical tools will be essential for advancing research and enabling the potential translation of this compound into practical applications.

Investigation of Carbamate Esters as Versatile Intermediates in Complex Molecule Synthesis

The carbamate functional group is widely recognized for its role as a protecting group for amines in multi-step organic synthesis. masterorganicchemistry.comchem-station.com The specific properties of this compound could make it a valuable intermediate in the synthesis of more complex molecules.

Amine Protection: The N- (4-ethylphenyl)carbamate group can serve as a robust protecting group for the ethylamine (B1201723) moiety. The stability of this group towards various reaction conditions and the methods for its selective removal will be important areas of future investigation. The electronic properties of the 4-ethylphenyl group may influence the stability and reactivity of the carbamate, offering potential advantages over other carbamate protecting groups. chem-station.com

Directed Metalation: The carbamate group can act as a directed metalating group, allowing for the functionalization of the aromatic ring at specific positions. This could be a powerful tool for the synthesis of polysubstituted aromatic compounds.

Precursor for Other Functional Groups: The carbamate moiety can be converted into other functional groups, such as isocyanates or ureas, providing access to a wide range of chemical diversity.

The exploration of this compound as a versatile building block in organic synthesis could open up new pathways for the construction of complex and biologically active molecules.

Studies on the Role of Carbamate Moieties in Chemical Recognition and Interaction within Biological Systems

The carbamate group is a key structural motif in many biologically active compounds, including drugs and pesticides. nih.govresearchgate.net It can participate in crucial interactions with biological macromolecules, such as proteins and nucleic acids. nih.govresearchgate.net Understanding these interactions is fundamental to drug discovery and molecular biology.

Hydrogen Bonding: The N-H and C=O groups of the carbamate moiety are excellent hydrogen bond donors and acceptors, respectively. nih.govacs.org This allows them to form specific and stable interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors.

Protein Carbamylation: The reversible reaction of carbon dioxide with amine groups on proteins to form carbamates is a known post-translational modification that can regulate protein function. nih.govnih.gov Studying how exogenous carbamates like ethyl 4-ethylphenylcarbamate might interact with or mimic these natural carbamates could provide insights into cellular signaling and regulation.

Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict and analyze the binding of this compound to various biological targets. acs.orgnih.gov These studies can help to identify potential protein targets and guide the design of new bioactive molecules based on this carbamate scaffold.

Future research in this area will likely focus on identifying the specific biological targets of this compound and elucidating the molecular basis of its biological activity. This knowledge could pave the way for the development of new therapeutic agents or biological probes.

Q & A

Q. What are the recommended synthetic routes for preparing carbamic acid, 4-ethylphenyl, ethyl ester, and what are the critical optimization parameters?

The synthesis of carbamic acid esters typically involves reacting an isocyanate with an alcohol or via the condensation of amines with chloroformates. For this compound, a plausible route is the reaction of 4-ethylphenyl isocyanate with ethanol under anhydrous conditions. Key parameters include temperature control (20–40°C), solvent selection (e.g., THF or dichloromethane), and stoichiometric ratios to minimize side reactions like urea formation . Purity can be enhanced via column chromatography or recrystallization.

Q. How can researchers characterize the structural and purity profile of this compound using analytical techniques?

- NMR Spectroscopy : H and C NMR can confirm the ester and carbamate functional groups. For example, the ethyl ester group shows a triplet near δ 1.2–1.4 ppm (CH) and a quartet at δ 4.1–4.3 ppm (CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] for CHNO at m/z 194.1176) .

- FTIR : Peaks at ~1740 cm (C=O stretch of ester) and ~1680 cm (carbamate C=O) confirm functional groups .

Q. What are the stability considerations for this compound under varying experimental conditions?

Carbamic acid esters are prone to hydrolysis, especially under acidic or basic conditions. Stability studies should monitor degradation products (e.g., 4-ethylphenol and ethyl carbamate) via HPLC. Storage in anhydrous solvents (e.g., acetonitrile) at –20°C in inert atmospheres (N) is recommended. Accelerated stability testing (40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for carbamic acid esters, particularly regarding carcinogenicity?

Evidence from parallel studies on carbamic acid ethyl ester (urethane) and butyl ester shows that structural variations significantly impact toxicity. While urethane is carcinogenic in mice, the butyl analog is not, highlighting the need for rigorous dose-response studies and metabolic profiling (e.g., cytochrome P450-mediated activation) . Researchers should employ OECD-compliant in vivo models and compare results with computational toxicology tools like QSAR to validate findings .

Q. What experimental strategies can elucidate the reaction mechanisms of this compound in catalytic or biological systems?

- Kinetic Studies : Monitor reaction rates under varying pH, temperature, and catalyst loads (e.g., lipases for ester hydrolysis).

- Isotopic Labeling : Use O-labeled water to trace hydrolysis pathways .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states for carbamate cleavage or interactions with biological targets (e.g., acetylcholinesterase) .

Q. How can researchers design structure-activity relationship (SAR) studies to explore modifications of the 4-ethylphenyl group?

- Substituent Variation : Synthesize analogs with halogens, methoxy, or nitro groups at the phenyl ring to assess electronic effects on bioactivity.

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding interactions in enzyme active sites .

- In Vitro Assays : Test analogs against relevant biological targets (e.g., antimicrobial or enzyme inhibition assays) and correlate results with logP and Hammett constants .

Q. What methodologies address challenges in detecting trace degradation products during environmental or metabolic studies?

- LC-MS/MS : Use multiple reaction monitoring (MRM) to quantify sub-ppm levels of metabolites like 4-ethylphenol.

- Isotope Dilution : Spike samples with deuterated internal standards to improve accuracy .

- Microsomal Incubations : Human liver microsomes can identify phase I metabolites (e.g., oxidative dealkylation) .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Interlaboratory Comparisons : Validate data using standardized protocols (e.g., OECD 105 for water solubility).

- QSAR Models : Cross-check experimental logP values with predictions from software like ACD/Labs or ChemAxon .

- Crystal Structure Analysis : X-ray diffraction can resolve ambiguities in molecular conformation affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.